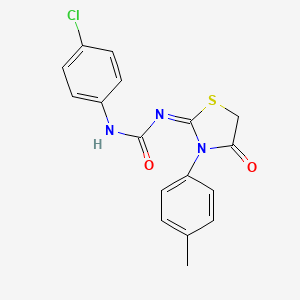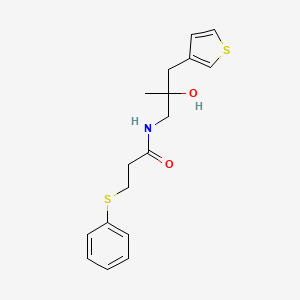
3-Bromo-2-(dimethoxymethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(dimethoxymethyl)benzaldehyde is a chemical compound with the molecular formula C10H11BrO3. It has a molecular weight of 259.1 .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-(dimethoxymethyl)benzaldehyde is 1S/C10H11BrO3/c1-13-10(14-2)9-7(6-12)4-3-5-8(9)11/h3-6,10H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Applications De Recherche Scientifique
Chemical Synthesis and Modifications
3-Bromo-2-(dimethoxymethyl)benzaldehyde and its derivatives are pivotal in the field of chemical synthesis. For instance, the compound has been used in the selective ortho-bromination of substituted benzaldoximes, using a palladium-catalyzed C-H activation, which serves as a critical step in synthesizing substituted 2-bromobenzaldehydes. The process involves a three-step sequence, highlighting the compound's importance in complex chemical synthesis procedures (Dubost et al., 2011).
In Pharmaceutical Research
The compound has shown significance in pharmaceutical research, particularly in the synthesis of amorfrutins A and B. The study demonstrates that 3,5-Dimethoxy-benzaldehyde, closely related to 3-Bromo-2-(dimethoxymethyl)benzaldehyde, can be used as a starting material to synthesize amorfrutins A and B, showcasing its role in the development of compounds with cytotoxic properties, which are crucial for cancer research (Brandes et al., 2020).
As a Building Block in Organic Chemistry
The dimer of 3-bromo-6-dimethylamino-1-azafulvene, closely related to our compound of interest, has been shown to act as a formal equivalent of 4-lithio- or 4,5-dilithiopyrrole-2-carboxaldehyde. This functionality underlines the compound's versatility in synthesizing various substituted pyrrole-2-carboxaldehydes, pivotal for various organic synthesis applications (Muchowski & Hess, 1988).
Antimicrobial Applications
The compound's derivatives have been used to synthesize antimicrobial additives for lubricating oils and fuels. Specifically, trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes, synthesized from chloromethylbenzyl ether and chloro(bromo)-substituted benzaldehydes, have shown promising results as antimicrobial additives, indicating the compound's potential in enhancing the safety and longevity of industrial products (Talybov et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-2-(dimethoxymethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(14-2)9-7(6-12)4-3-5-8(9)11/h3-6,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLKBYLXXZAXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CC=C1Br)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 6-chloro-1h,2h,3h-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2661956.png)
![3-(4-Chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2661959.png)
![6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2661962.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2661963.png)


![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2661966.png)


![N-[(2,4-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2661971.png)
![Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid](/img/structure/B2661974.png)

![2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride](/img/structure/B2661977.png)
